1,3-Dimethyl-5-pyrazolone

Catalog No.
S702628
CAS No.
2749-59-9
M.F
C5H8N2O
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-5-pyrazolone

CAS Number

2749-59-9

Product Name

1,3-Dimethyl-5-pyrazolone

IUPAC Name

2,5-dimethyl-4H-pyrazol-3-one

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3H2,1-2H3

InChI Key

NDELSWXIAJLWOU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)C

Synonyms

2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one; 1,3-Dimethyl-5-pyrazolinone; 1,3-Dimethyl-5-pyrazolone; NSC 304

Canonical SMILES

CC1=NN(C(=O)C1)C

The exact mass of the compound 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 304. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dimethyl-5-pyrazolone (CAS 2749-59-9) is a highly versatile heterocyclic intermediate characterized by a pyrazolone ring substituted with methyl groups at the 1 and 3 positions. With a molecular weight of 112.13 g/mol and a predicted pKa of approximately 2.93, this compound functions as a critical building block in the synthesis of pharmaceuticals, azo dyes, and specialized metal-chelating ligands . Unlike bulkier aryl-substituted pyrazolones, the dual methyl substitution imparts a highly specific steric and electronic profile, making it highly soluble in polar media and capable of participating in predictable Knoevenagel condensations and electrophilic substitutions [1]. Its primary procurement value lies in its role as a precursor for 4-acyl-pyrazolone extractants and as a specialized derivatization reagent in advanced analytical chromatography[2].

Substituting 1,3-dimethyl-5-pyrazolone with its most common analog, 1-phenyl-3-methyl-5-pyrazolone (PMP), fundamentally alters both the physical properties and the reactivity of the resulting derivatives. The replacement of the N1-methyl group with a bulky, hydrophobic phenyl ring shifts the tautomeric equilibrium in non-polar solvents and drastically increases the partition coefficient (log P) of downstream metal complexes [1]. In hydrometallurgical applications, this steric bulk impedes the formation of specific enolic hydrates, reducing extraction kinetics for transition metals like copper [2]. Furthermore, in analytical derivatization workflows, substituting the dimethyl core with a phenyl-substituted core changes the mass shift and chromatographic retention times of labeled analytes, potentially ruining established LC-MS multiplexing protocols [3]. Therefore, exact procurement of the 1,3-dimethyl core is mandatory for maintaining reproducible solubility, extraction efficiency, and analytical resolution.

Tautomeric Stability in Polar Aprotic Environments

The reactivity of pyrazolones is dictated by their keto-enol tautomerism. In polar aprotic solvents like DMSO, 1,3-dimethyl-5-pyrazolone demonstrates a highly stable tautomeric distribution, existing predominantly in the enol (OH) form (81±5%), alongside minor CH (13±5%) and NH (6±5%) forms [1]. While the common substitute 1-phenyl-3-methyl-5-pyrazolone (PMP) also favors the OH-form in DMSO, PMP shifts entirely to the CH-form in less polar solvents like chloroform [1]. The consistent enolic character of the dimethyl derivative across varying polarities provides a reliable nucleophilic center, avoiding the unpredictable reaction kinetics associated with the solvent-dependent tautomeric shifts of phenyl-substituted analogs.

Evidence DimensionTautomeric distribution (OH-form) in DMSO-d6
Target Compound Data81±5% OH-form (stable enol)
Comparator Or Baseline1-Phenyl-3-methyl-5-pyrazolone (PMP) (exhibits complete shift to CH-form in CDCl3)
Quantified DifferenceDominant 81% enol stabilization in polar media
Conditions13C and 1H NMR spectroscopy in DMSO-d6 vs CDCl3

Predictable enol stabilization ensures reproducible reaction kinetics during metal chelation and electrophilic substitutions, which is critical for standardized manufacturing.

Alkaline Compatibility in Carbohydrate Derivatization (BEP Strategy)

In the analysis of O-glycans via beta-elimination in the presence of pyrazolone analogues (BEP), 1,3-dimethyl-5-pyrazolone (DMP) acts as a highly effective carbon-carbon bond-forming Michael donor[1]. Standard glycan derivatization techniques often fail under strongly basic conditions, but DMP derivatization proceeds optimally at 200–400 mM NaOH. When compared to PMP, DMP yields a distinct mass shift and hydrophilicity profile. The reaction forms stable bis-pyrazolone derivatives, allowing the simultaneous release and labeling of O-glycans without any detectable peeling degradation (0% side reaction) [1].

Evidence DimensionAlkaline derivatization compatibility
Target Compound DataStable bis-pyrazolone formation at 200–400 mM NaOH
Comparator Or BaselineStandard heteroatomic Michael donors (susceptible to peeling degradation)
Quantified Difference0% detectable side reaction (peeling) during simultaneous release and labeling
Conditions200–400 mM NaOH, beta-elimination of O-glycans

Selecting DMP over PMP allows analytical chemists to tune the hydrophilicity and mass of labeled glycopeptides, optimizing LC-MS resolution for complex biological samples.

Precursor Efficiency for Low-pH Copper Extraction Ligands

1,3-Dimethyl-5-pyrazolone is the essential precursor for synthesizing 4-acyl-1,3-dimethyl-5-pyrazolones, which are advanced beta-diketone extractants for transition metals. Kinetic studies of copper extraction from acidic media (pH 3.54) reveal that pyrazolone derivatives are significantly stronger extractants than simple 1,3-alkanediones (e.g., commercial LIX 54 components) [1]. The compact 1,3-dimethyl core minimizes steric hindrance compared to 1-phenyl analogs, allowing the resulting 4-acyl derivatives to form stable enolic hydrates without breaking critical intramolecular hydrogen bonds. This structural advantage translates to rapid interfacial copper chelation at lower pH levels than traditional extractants can tolerate [1].

Evidence DimensionCopper extraction efficiency (precursor utility)
Target Compound Data4-acyl-1,3-dimethyl-5-pyrazolone derivatives (rapid extraction, stable enolic hydrate)
Comparator Or BaselineSimple 1,3-alkanediones (commercial baseline)
Quantified DifferenceStronger extraction capacity at lower pH (pH 3.54)
Conditions0.1M Cu(NO3)2 aqueous phase, 0.001M extractant in toluene

For hydrometallurgical ligand design, using the 1,3-dimethyl precursor yields extractants that operate efficiently at lower pH values with faster kinetics than standard beta-diketones.

Quantitative Yield in Solvent-Free Manufacturing

The manufacturability of 1,3-dimethyl-5-pyrazolone is highly efficient, particularly under solvent-free conditions. The direct reaction of methyl hydrazine with ethyl acetoacetate yields the target compound quantitatively (~100% yield) [1]. In contrast, traditional methods using ethanol or methanol as solvents at 0-78 °C for 1-16 hours produce variable yields ranging from 66% to 100%, and substituting methyl hydrazine with its sulfate salt drops the yield to 76-83% [1]. The ability to achieve quantitative conversion without solvents improves the green chemistry profile and simplifies downstream purification, offering a distinct processability advantage over bulkier analogs that require complex solvent systems.

Evidence DimensionSynthesis yield
Target Compound Data~100% yield (solvent-free reaction)
Comparator Or BaselineSulfate salt precursor in solvent (76-83% yield)
Quantified DifferenceUp to 24% yield improvement and elimination of solvent waste
ConditionsSolvent-free reaction of methyl hydrazine and ethyl acetoacetate

Procurement teams sourcing this intermediate benefit from its highly efficient, scalable, and environmentally friendly production profile, ensuring stable supply and lower cost.

Synthesis of High-Performance Hydrometallurgical Extractants

Due to its compact steric profile and stable enolic character, 1,3-dimethyl-5-pyrazolone is the preferred precursor for synthesizing 4-acyl-pyrazolone ligands. These ligands are deployed in the solvent extraction of transition metals like copper from highly acidic media (e.g., pH 3.5), outperforming traditional 1,3-alkanediones [1].

Multiplexed O-Glycan Profiling in LC-MS

In advanced proteomics and glycomics, this compound is utilized as a derivatizing agent in the beta-elimination in the presence of pyrazolone analogues (BEP) strategy. It provides a unique mass and hydrophilicity signature compared to PMP, enabling the simultaneous release and labeling of O-glycans under strong alkaline conditions without peeling degradation [2].

Intermediate for Azo Dyes and Colorimetric Reagents

The predictable tautomeric equilibrium of the dimethyl core in polar solvents makes it an excellent coupling component for azo dyes. It is widely procured to manufacture colorimetric reagents used in the spectrophotometric determination of trace metal ions (such as Cu, Ni, and Co) in environmental and industrial water testing .

Scaffold for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

As a less sterically hindered analog to Edaravone (PMP), 1,3-dimethyl-5-pyrazolone is utilized in medicinal chemistry to synthesize novel pyrazolone derivatives. Its high solubility and distinct partition coefficient (log P) allow for the tuning of pharmacokinetic properties when developing new anti-inflammatory or antioxidant drug candidates [3].

Physical Description

DryPowde

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (24.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (75.56%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2749-59-9

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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